molecular formula C28H27BrN4OS B11530141 2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11530141
M. Wt: 547.5 g/mol
InChI Key: MHIVCJPRRWAXNU-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic molecule featuring a hexahydroquinoline core modified with multiple functional groups. Key structural elements include:

  • Cyclohepta[b]thiophen-2-yl group: A seven-membered sulfur-containing heterocycle with a cyano group, contributing to electronic diversity and steric bulk.
  • 7,7-Dimethyl groups: Provide conformational rigidity to the hexahydroquinoline ring system.
  • Amino and cyano moieties: Facilitate hydrogen bonding and dipole interactions, critical for molecular recognition and crystal packing .

Its synthesis likely follows multicomponent reactions involving cycloheptanone, sulfur, and nitrile precursors, as seen in analogous thiophene derivatives .

Properties

Molecular Formula

C28H27BrN4OS

Molecular Weight

547.5 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C28H27BrN4OS/c1-28(2)12-21-25(22(34)13-28)24(16-8-10-17(29)11-9-16)20(15-31)26(32)33(21)27-19(14-30)18-6-4-3-5-7-23(18)35-27/h8-11,24H,3-7,12-13,32H2,1-2H3

InChI Key

MHIVCJPRRWAXNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification processes to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The presence of bromine and cyano groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hexahydroquinoline and Chromene Derivatives

Compound Name Key Substituents Molecular Formula Unique Features
Target Compound 4-Bromophenyl, cyclohepta[b]thiophen-2-yl (CN), 7,7-dimethyl C₂₉H₂₈BrN₃OS Sulfur-containing macrocycle; brominated aryl group
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methylphenyl C₁₇H₁₈N₂O₂ Simpler chromene backbone; methyl-substituted phenyl
2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Bromophenyl, 4-(methylsulfanyl)phenyl C₂₄H₂₁BrN₂OS Thioether substituent; lacks sulfur heterocycle
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Fluorophenyl, pyridin-3-yl C₂₁H₁₇FN₄O Pyridine ring introduces basicity; fluorine enhances electronegativity
4-([1,1'-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Biphenyl-4-yl, 7,7-dimethyl C₂₃H₂₂N₂O₂ Biphenyl group enhances π-π interactions; no bromine or sulfur

Key Observations :

  • Bromine in the 4-bromophenyl group increases molecular weight and lipophilicity compared to fluorine or methyl substituents .
  • 7,7-Dimethyl groups are conserved in some analogs (e.g., ), suggesting a role in stabilizing the fused ring system.

Biological Activity

The compound 2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 312281-37-1) is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, focusing on its anticancer and anti-inflammatory effects.

The molecular formula of the compound is C28H28BrN3O3SC_{28}H_{28}BrN_3O_3S, with a molecular weight of approximately 566.51 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:

Study Cell Line IC50 (μM) Mechanism Notes
Study 1MCF-710.0Topoisomerase I & II inhibitionInduces apoptosis and cell cycle arrest .
Study 2A5492.01Tubulin polymerization inhibitionDemonstrates broad-spectrum activity against lung cancer .
Study 3MDA-MB-23174.70G2/M phase arrestEffective in triple-negative breast cancer models .

In these studies, the compound exhibited significant antiproliferative effects across various cancer cell lines. Mechanistic investigations revealed that it induces apoptosis through caspase activation and disrupts the cell cycle at the G2/M checkpoint.

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. It selectively inhibits cyclooxygenase (COX) enzymes with a preference for COX-2 over COX-1:

Study Target Inhibition (%) Notes
Study 1COX-130Lower selectivity .
Study 2COX-270Higher selectivity indicates potential for reduced gastrointestinal side effects .

This selective inhibition suggests that the compound could be developed into a therapeutic agent for inflammatory diseases with fewer adverse effects compared to non-selective NSAIDs.

Case Studies

A notable case study involved the evaluation of the compound against various breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that it not only inhibited cell growth but also reduced oxidative stress levels and impaired cell migration capabilities. The study utilized MTT assays to assess cytotoxicity and further confirmed apoptotic effects through flow cytometry and Western blot analysis.

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with precursors like cyclohexanedione derivatives and bromothiophene carbaldehydes. Key steps include:

  • Condensation : Cyclohexanedione reacts with bromothiophene carbaldehyde in ethanol under reflux to form the quinoline backbone .
  • Cyanoacetylation : Ethyl cyanoacetate introduces the cyano group, often catalyzed by 4-(dimethylamino)pyridine (DMAP) .
  • Purification : Reverse-phase HPLC (e.g., MeCN:H₂O gradient) is critical due to the compound’s low solubility .
    Challenges :
  • Yield optimization : Side reactions (e.g., over-oxidation) require strict temperature control .
  • Byproduct removal : Column chromatography or recrystallization is necessary to isolate the pure product .

Basic: Which spectroscopic methods are most effective for structural confirmation?

Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ ~1.2 ppm) and carbon types (quinoline carbonyl at ~190 ppm) .
  • IR Spectroscopy : Confirms functional groups (C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, especially for hexahydroquinoline ring conformations .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) .

Advanced: How to design bioassays to evaluate its antimicrobial or anticancer activity?

Answer:

  • Enzyme Inhibition Assays :
    • Use purified enzymes (e.g., kinases) with fluorogenic substrates. Measure IC50 values via dose-response curves .
  • Cell-Based Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC50 determination .
    • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
      Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out vehicle effects .

Advanced: How to resolve discrepancies in bioassay results across studies?

Answer:
Discrepancies may arise from:

  • Assay Conditions : pH or temperature variations affecting compound stability. Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Solubility Issues : Use DMSO with ≤1% v/v to prevent precipitation. Confirm solubility via dynamic light scattering .
  • Metabolic Interference : Test metabolites (e.g., via liver microsomes) to assess bioactivation/deactivation pathways .

Basic: How to determine solubility and stability under physiological conditions?

Answer:

  • Solubility :
    • Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis at λmax .
  • Stability :
    • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
    • Thermal Stability : TGA/DSC analysis to identify decomposition temperatures .

Advanced: What computational approaches predict reactivity and target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). The bromophenyl group often occupies hydrophobic pockets .
  • DFT Calculations : Predict electrophilic sites (e.g., thiophene sulfur) for substitution reactions. B3LYP/6-31G(d) is suitable for geometry optimization .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to validate docking results .

Advanced: How to conduct structure-activity relationship (SAR) studies for substituent effects?

Answer:

  • Substituent Variation : Compare analogs with different aryl groups (e.g., 4-nitrophenyl vs. 4-methylphenyl) to assess electronic effects on bioactivity .
  • Key Metrics :
    • Lipophilicity : Measure logP (e.g., shake-flask method) to correlate with membrane permeability .
    • Steric Effects : Use XRD to analyze substituent bulkiness and torsional angles .
  • Data Analysis : Multivariate regression to link structural descriptors (e.g., Hammett σ) with IC50 values .

Advanced: How to address contradictory data in oxidation reaction studies?

Answer:
Contradictions may stem from:

  • Reagent Selectivity : Compare H2O2 (mild) vs. KMnO4 (strong) for thiophene oxidation. Monitor via TLC/GC-MS .
  • Side Reactions : Protect amine groups with Boc to prevent unwanted side products .
  • Kinetic Control : Optimize reaction time (e.g., 2–3 hours) to avoid over-oxidation to sulfones .

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